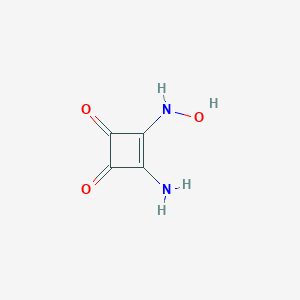
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed that Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have both biochemical and physiological effects. Biochemically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit the activity of ribonucleotide reductase, which leads to the depletion of dNTP pools. Physiologically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. This means that there is a wealth of information available on its mechanism of action and potential applications. However, one of the limitations of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as viral infections or autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide and to identify any potential side effects.
Synthesemethoden
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can be synthesized by reacting 4-chloro-2-nitroaniline with 4-methoxybenzaldehyde in the presence of sodium hydroxide to obtain 4-chloro-2-((4-methoxyphenyl)amino)benzaldehyde. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Eigenschaften
CAS-Nummer |
195370-37-7 |
|---|---|
Produktname |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Molekularformel |
C15H15ClN4O2S |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
[[4-chloro-2-(4-methoxyanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4O2S/c1-22-11-5-3-10(4-6-11)18-13-8-9(16)2-7-12(13)14(21)19-20-15(17)23/h2-8,18H,1H3,(H,19,21)(H3,17,20,23) |
InChI-Schlüssel |
WIWBRZMJQPRVLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Andere CAS-Nummern |
195370-37-7 |
Synonyme |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxometh yl)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)


![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)






![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
